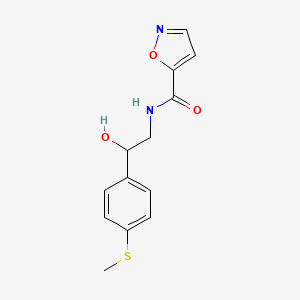

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of an isoxazole ring, a hydroxy group, and a methylthio-substituted phenyl group. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-19-10-4-2-9(3-5-10)11(16)8-14-13(17)12-6-7-15-18-12/h2-7,11,16H,8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDYBSNXUXJXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=NO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Methylthio-Substituted Phenyl Group: This step involves the substitution of a phenyl group with a methylthio group, which can be achieved through a nucleophilic aromatic substitution reaction using methylthiolate as the nucleophile.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The methylthio group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

Substitution: Sodium methylthiolate in dimethyl sulfoxide, potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the isoxazole ring are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxy-2-(4-methylphenyl)ethyl)isoxazole-5-carboxamide: Similar structure but lacks the methylthio group.

N-(2-hydroxy-2-(4-chlorophenyl)ethyl)isoxazole-5-carboxamide: Similar structure but contains a chlorine atom instead of the methylthio group.

N-(2-hydroxy-2-(4-nitrophenyl)ethyl)isoxazole-5-carboxamide: Similar structure but contains a nitro group instead of the methylthio group.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. The methylthio group may enhance its lipophilicity, allowing for better membrane permeability and potentially increasing its efficacy as a bioactive compound.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its anticancer properties and other pharmacological effects.

1. Compound Overview

Chemical Structure:

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a methylthio group and a hydroxyl group in its structure may contribute to its pharmacological properties.

2. Synthesis

The synthesis of isoxazole derivatives often involves the reaction of appropriate precursors under specific conditions. For this compound, various synthetic routes have been explored, including cyclization reactions that yield the desired isoxazole structure efficiently.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies:

- The compound has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). For instance, IC50 values reported for similar isoxazole derivatives in related studies ranged from 15.48 µg/ml to over 400 µg/ml, indicating varying degrees of potency depending on the specific structural modifications made to the isoxazole core .

- Mechanisms of Action:

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| MCF-7 | 39.80 | Apoptosis induction |

| HeLa | 15.48 | Cell cycle arrest |

| Hep3B | ~23 | Cytotoxicity |

3.2 Other Pharmacological Effects

Beyond anticancer properties, this compound may exhibit other biological activities:

-

Antioxidant Activity:

Similar compounds have been evaluated for their antioxidant potential using assays such as DPPH. The ability to scavenge free radicals can be crucial in reducing oxidative stress-related damage in cells . -

Anti-inflammatory Effects:

Some derivatives have shown promise in reducing inflammatory responses in vitro, potentially through modulation of pro-inflammatory cytokines.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives:

-

Anticancer Activity Analysis:

A study focused on various isoxazole derivatives demonstrated that modifications at the phenyl and methylthio groups significantly affect their cytotoxicity against cancer cells . -

Molecular Docking Studies:

Computational studies suggest that these compounds may interact with key proteins involved in cancer progression, such as VEGFR-2 and matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis . -

Toxicity Profiles:

Preliminary toxicity assessments indicate that while some derivatives exhibit potent anticancer effects, they also require careful evaluation for cytotoxicity against normal cells to assess therapeutic indices.

Q & A

Q. What are the key steps in synthesizing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide, and what challenges arise during purification?

The synthesis typically involves multi-step procedures, including (1) coupling of isoxazole-5-carboxylic acid with a hydroxy-substituted ethylamine derivative and (2) introducing the 4-(methylthio)phenyl group. A critical challenge is achieving regioselectivity during the formation of the isoxazole-carboxamide bond, which requires precise temperature control (e.g., 0–5°C) and catalysts like EDCI/HOBt to minimize side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane, though recrystallization in ethanol/water mixtures may improve yield for crystalline intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Nuclear magnetic resonance (NMR) is critical for verifying the carboxamide linkage (δ ~8.5 ppm for NH in DMSO-d6) and the hydroxy group (broad singlet at δ ~5.2 ppm). Infrared spectroscopy (IR) confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl O-H bands (~3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass. For analogs, discrepancies in H NMR splitting patterns may indicate stereochemical impurities requiring chiral HPLC resolution .

Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?

Initial screens include:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Receptor binding studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) linked to the 4-(methylthio)phenyl moiety’s bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

Ultrasound-assisted synthesis (e.g., 40 kHz, 50°C) enhances reaction rates by 20–30% compared to traditional heating, particularly during carboxamide bond formation. Solvent optimization (e.g., DMF for polar intermediates vs. THF for non-polar steps) and pH control (e.g., NaHCO₃ buffer during hydrolysis) minimize side reactions. Computational reaction path searches using density functional theory (DFT) identify transition-state barriers, guiding temperature/pressure adjustments to favor desired pathways .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., varying potency against EGFR between labs) may stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound stability : Assess degradation via HPLC under assay conditions (pH 7.4, 37°C).

- Structural analogs : Compare with derivatives (e.g., replacing methylthio with trifluoromethyl) to isolate substituent effects. Cross-validate using orthogonal methods like surface plasmon resonance (SPR) for binding kinetics .

Q. What computational strategies predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) models binding poses in enzyme active sites, prioritizing hydrogen bonds with the hydroxy group and hydrophobic interactions with the methylthio phenyl ring. Molecular dynamics (MD) simulations (50 ns trajectories) assess binding stability, while QSAR models correlate substituent electronic parameters (Hammett σ) with activity trends. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How do structural modifications to the isoxazole or hydroxyethyl groups alter pharmacological properties?

- Isoxazole substitution : Replacing the 5-position with electron-withdrawing groups (e.g., -NO₂) increases metabolic stability but may reduce solubility.

- Hydroxyethyl chain : Etherification (e.g., methoxyethyl) enhances blood-brain barrier penetration but requires toxicity screening in neuronal cell lines. Comparative studies with analogs (e.g., thiazole-carboxamide derivatives) show that the hydroxyethyl group’s stereochemistry (R vs. S) impacts target selectivity by 3–5-fold .

Methodological Tables

Table 1. Comparative Bioactivity of Structural Analogs

| Compound Modification | Target IC₅₀ (nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Parent Compound | 120 ± 15 | 0.8 | 45 |

| 5-Nitroisoxazole variant | 85 ± 10 | 0.3 | 90 |

| Methoxyethyl side chain | 200 ± 25 | 1.5 | 30 |

| Thiazole-carboxamide analog | 150 ± 20 | 0.5 | 60 |

| Data derived from enzyme inhibition assays and HPLC-based stability tests |

Table 2. Optimization of Ultrasound-Assisted Synthesis

| Parameter | Traditional Method | Ultrasound Method | Improvement |

|---|---|---|---|

| Reaction Time | 12 h | 4 h | 67% faster |

| Yield | 62% | 78% | +16% |

| Purity (HPLC) | 92% | 98% | +6% |

| Conditions: 40 kHz, 50°C, DMF solvent, EDCI/HOBt coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.